molecular formula C5H5N3O B6612012 2-(azidomethyl)furan CAS No. 88511-45-9

2-(azidomethyl)furan

Cat. No.: B6612012
CAS No.: 88511-45-9
M. Wt: 123.11 g/mol
InChI Key: QEQAMKKRBKQSPC-UHFFFAOYSA-N
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Description

2-(Azidomethyl)furan is an organic compound that features a furan ring substituted with an azidomethyl group. This compound is of significant interest due to its unique chemical properties and potential applications in various fields, including organic synthesis, medicinal chemistry, and materials science. The presence of both the furan ring and the azide group makes it a versatile building block for the synthesis of more complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(azidomethyl)furan typically involves the introduction of an azide group to a pre-functionalized furan substrate. One common method is the nucleophilic substitution of a halomethyl furan with sodium azide. For example, 2-(bromomethyl)furan can be reacted with sodium azide in a polar aprotic solvent like dimethylformamide (DMF) to yield this compound .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for yield and purity, using cost-effective reagents, and ensuring safety measures due to the potentially explosive nature of azides.

Mechanism of Action

The mechanism of action of 2-(azidomethyl)furan largely depends on the specific chemical reactions it undergoes. For example, in click chemistry, the azide group reacts with an alkyne to form a stable triazole ring through a concerted cycloaddition mechanism . This reaction is highly efficient and selective, making it valuable for synthesizing complex molecules and materials.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of the azide group, which imparts distinct reactivity compared to its halomethyl and hydroxymethyl counterparts. The azide group enables participation in click chemistry, making it a valuable tool for constructing complex molecular architectures .

Properties

IUPAC Name

2-(azidomethyl)furan
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5N3O/c6-8-7-4-5-2-1-3-9-5/h1-3H,4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEQAMKKRBKQSPC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)CN=[N+]=[N-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

123.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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